molecular formula C11H11F3O3 B1407677 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid CAS No. 1706446-17-4

4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B1407677
CAS No.: 1706446-17-4
M. Wt: 248.2 g/mol
InChI Key: YKIGRQUJZSKTLN-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid (CAS 1706446-17-4) is a chemical building block of interest in organic synthesis and pharmaceutical research. This phenylacetic acid derivative, with the molecular formula C11H11F3O3 and a molecular weight of 248.20, is characterized by the presence of methoxy, methyl, and trifluoromethyl substituents on its aromatic ring . The trifluoromethyl group is a key structural motif in medicinal chemistry, known to enhance a compound's metabolic stability, lipophilicity, and binding affinity . As such, this acid serves as a versatile precursor or intermediate in the design and synthesis of novel bioactive molecules, including potential pharmaceuticals and agrochemicals. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-methoxy-3-methyl-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-6-3-7(5-9(15)16)4-8(10(6)17-2)11(12,13)14/h3-4H,5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIGRQUJZSKTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Aromatic Precursors

Method Overview:

The initial step involves hydrolyzing suitable aromatic esters or derivatives to generate the corresponding phenylacetic acid intermediates. According to a patent (CN106554266B), the hydrolysis is performed in aqueous media with alkali and catalysts under mild conditions, which simplifies post-treatment and reduces environmental impact.

Key Conditions & Catalysts:

  • Solvent: Water
  • Catalyst: Compounds of formulas A or B, or cupric salts
  • pH: Slightly alkaline conditions, typically with sodium hydroxide
  • Temperature: Mild, generally below 100°C
  • Post-treatment: Simple filtration or concentration

Research Findings:

Hydrolysis reactions are optimized to avoid harsh conditions, enabling higher purity and yield. Catalyst recovery is feasible, making the process more sustainable.

Data Table 1: Hydrolysis Reaction Conditions

Parameter Typical Range Notes
Solvent Water Environmentally friendly
Catalyst Cupric salts or specific compounds Recovered post-reaction
Temperature 60–80°C Mild conditions
pH 8–10 Slightly alkaline

Substitution and Methylation of Phenylacetic Acid

Method Overview:

Following hydrolysis, the phenylacetic acid derivative undergoes substitution reactions to introduce the methoxy group at the desired position (ortho or para). The methylation is achieved using methylating agents such as dimethyl sulfate or methyl iodide, under basic conditions.

Reaction Steps:

  • Adjust the pH of the hydrolysis mixture to 13–14 using sodium hydroxide
  • Add methylating agent (preferably dimethyl sulfate for higher efficiency)
  • Maintain temperature at 30–40°C
  • Reaction duration: Approximately 3.5 hours
  • Post-reaction: Wash with organic solvents (e.g., toluene) and filter

Research Findings:

The methylation step is highly efficient, with yields exceeding 90%, and the process can be directly integrated with hydrolysis without isolating intermediates, thus simplifying production.

Data Table 2: Methylation Reaction Conditions

Parameter Range Notes
Methylating agent Dimethyl sulfate Preferable for yield
Temperature 30–40°C Mild, controlled
Reaction time 3.5 hours Optimized for completeness
pH 13–14 Basic environment

Acidification to Obtain the Final Acid

Method Overview:

The methylated intermediate (phenylacetic ester) is subjected to acidification to produce the target acid. Hydrochloric acid (36% aqueous solution) is the preferred reagent, with the pH maintained between 1 and 2.

Procedure:

  • Direct acidification of the reaction mixture without prior isolation of the methylated ester
  • Use hydrochloric acid to adjust pH
  • Stirring at room temperature until complete
  • Separation of solids via filtration
  • Drying yields the pure 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid

Research Findings:

This method yields high purity (>99%) and high overall yield (~90%), with minimal by-products.

Data Table 3: Acidification Conditions

Parameter Range Notes
Acid used Hydrochloric acid (36%) Efficient and cost-effective
pH 1–2 Ensures complete protonation
Temperature Room temperature Mild and safe

Alternative Synthetic Routes

a. Direct Friedel-Crafts Alkylation:

Some studies suggest that aromatic substitution via Friedel-Crafts alkylation using methyl or trifluoromethyl precursors can be employed, followed by oxidation to introduce the acetic acid group. However, these routes often require harsh conditions and are less favored for industrial scale.

b. Multi-Component Reactions:

Recent research explores multi-component reactions involving substituted phenols, methylating agents, and acetic acid derivatives, but these are still under development for scalability.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Hydrolysis + Methylation + Acidification Sequential, high yield, mild conditions Simple, scalable, environmentally friendly Requires precise pH control
Friedel-Crafts Alkylation Direct aromatic substitution Potentially fewer steps Harsh conditions, lower selectivity
Multi-Component Reactions One-pot synthesis under mild conditions Innovative, less waste Still under research, less scalable

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert specific functional groups into more reactive intermediates.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenylacetic acid derivatives .

Scientific Research Applications

Medicinal Applications

MTFPA has shown promise in the field of medicinal chemistry, particularly in drug development and therapeutic applications.

Anti-inflammatory Properties

Research indicates that MTFPA exhibits anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. A study demonstrated its ability to inhibit pro-inflammatory cytokines, highlighting its therapeutic potential in conditions such as arthritis and other inflammatory disorders .

Anticancer Activity

MTFPA has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the modulation of cell signaling pathways associated with cell growth and apoptosis .

Agricultural Applications

MTFPA's herbicidal properties make it valuable in agricultural settings.

Herbicide Development

Recent patents indicate that MTFPA derivatives are being explored as herbicides due to their effectiveness in controlling a range of weeds. The compound acts by inhibiting specific biochemical pathways essential for weed growth, thus offering a targeted approach to weed management .

Analytical Applications

In analytical chemistry, MTFPA serves as a reference standard and reagent in various analytical techniques.

Chromatography

MTFPA is utilized in high-performance liquid chromatography (HPLC) as a standard for the analysis of complex mixtures. Its unique chemical structure allows for effective separation and identification of compounds in various samples .

Spectroscopic Analysis

The compound is also employed in spectroscopic methods for the characterization of other chemical entities, aiding researchers in identifying molecular structures and functional groups .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines
Agricultural ChemistryHerbicide DevelopmentEffective against various weed species
Analytical ChemistryHPLC StandardUsed for separation and identification
Spectroscopic AnalysisAids in molecular characterization

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of MTFPA on human cell lines. The results indicated a significant reduction in inflammatory markers, supporting its potential use as a therapeutic agent .

Case Study 2: Herbicidal Efficacy

Field trials assessing the herbicidal efficacy of MTFPA derivatives demonstrated substantial control over target weed species without harming crop yields, indicating its suitability for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Physicochemical and Functional Insights

Acidity and Solubility

  • The target compound’s acidity (pKa) is influenced by competing effects: methoxy (electron-donating) decreases acidity, while -CF₃ (electron-withdrawing) increases it. This balance may result in a pKa closer to phenylacetic acid (~4.3) .
  • Solubility in organic solvents (e.g., DMSO, methanol) is likely higher than non-fluorinated analogs due to the -CF₃ group’s lipophilicity.

Biological Activity

Overview

4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C11H10F3O2C_{11}H_{10}F_3O_2, with a molecular weight of approximately 248.2 g/mol . The presence of the trifluoromethyl group is crucial for its biological activity, influencing interactions with biological targets.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzyme activities, which can lead to altered metabolic pathways in cells.

Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has been reported to inhibit cell growth in breast cancer (MDA-MB-231) and leukemia (HL-60) cell lines, demonstrating significant cytotoxicity.

Cell Line IC50 (µM) Effect
MDA-MB-23115.0Inhibition of proliferation
HL-6012.5Induction of apoptosis

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of key enzymes involved in metabolic processes. For example, it has been evaluated for its potential to inhibit acetylcholinesterase (AChE), an important target in treating neurodegenerative diseases.

Enzyme Inhibition (%) Concentration (µM)
Acetylcholinesterase65%10

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined the anticancer properties of various phenylacetic acid derivatives, including this compound. The compound was found to induce apoptosis in cancer cells through caspase activation pathways .
  • Neuroprotective Potential : Another study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that it could reduce cell death in neuronal cell cultures exposed to toxic agents, suggesting potential applications in treating neurodegenerative disorders .

Safety and Toxicology

While the biological activities are promising, safety evaluations are critical. Preliminary toxicological assessments indicate that at therapeutic doses, this compound exhibits low toxicity profiles; however, further studies are necessary to fully understand its safety margins.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the trifluoromethyl group into the phenylacetic acid scaffold while preserving regioselectivity?

  • Methodological Answer : The trifluoromethyl group can be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using trifluoromethylated boronic acids or via direct electrophilic trifluoromethylation. To ensure regioselectivity, steric and electronic effects of the methoxy and methyl substituents must be mitigated using directing groups or protecting strategies. For example, protecting the methoxy group with a silyl ether during trifluoromethylation can prevent undesired side reactions .

Q. How can HPLC and NMR spectroscopy be optimized to characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to resolve polar impurities. Gradient elution (5–95% acetonitrile over 20 minutes) improves separation efficiency.
  • NMR : ¹⁹F NMR is critical for confirming the trifluoromethyl group’s presence (δ ~ -60 to -70 ppm). ¹H NMR should resolve methoxy (δ 3.7–3.9 ppm) and methyl (δ 2.1–2.3 ppm) protons. HSQC and HMBC experiments clarify coupling between substituents .

Q. What solvent systems are suitable for improving the solubility of this lipophilic compound in aqueous reaction conditions?

  • Methodological Answer : Co-solvents like DMSO (10–20% v/v) or cyclodextrin-based encapsulation enhance solubility. Alternatively, micellar catalysis using nonionic surfactants (e.g., Triton X-100) enables reactions in water-dominated systems .

Advanced Research Questions

Q. How do steric effects from the 3-methyl and 5-trifluoromethyl groups influence reaction kinetics in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : Steric hindrance at the 5-position slows NAS reactions, which can be quantified via kinetic isotope effect (KIE) studies or computational modeling (DFT). Introducing electron-withdrawing groups (e.g., nitro) at the 4-position can activate the ring, offsetting steric limitations. Transition-state modeling using Gaussian09 with B3LYP/6-31G* basis sets predicts regioselectivity .

Q. What experimental approaches resolve contradictions in reported metabolic pathways of phenylacetic acid derivatives?

  • Methodological Answer : Use isotopically labeled (¹³C or ²H) analogs in in vitro hepatocyte assays to track metabolic intermediates. LC-MS/MS identifies phase I (oxidation) and phase II (glucuronidation) metabolites. Compare results across species (e.g., rat vs. human microsomes) to assess interspecies variability .

Q. How can molecular dynamics simulations predict the compound’s interaction with cytochrome P450 enzymes for toxicity profiling?

  • Methodological Answer : Dock the compound into CYP3A4 or CYP2D6 active sites using AutoDock Vina. Run 100-ns MD simulations in GROMACS to analyze binding stability. Key metrics include RMSD (<2 Å), hydrogen bonding with heme iron, and free-energy calculations (MM/PBSA) to rank affinity. Validate with in vitro inhibition assays .

Q. What strategies mitigate photodegradation of the trifluoromethyl group under UV-light exposure during photochemical studies?

  • Methodological Answer : Add UV stabilizers (e.g., benzophenone-3) at 0.1–1.0 mM or conduct reactions under amber glassware. Monitor degradation via time-resolved fluorescence spectroscopy. For mechanistic insights, use EPR to detect radical intermediates formed during C-F bond cleavage .

Methodological Considerations Table

Challenge Tools/Techniques Key References
Regioselective synthesisDirected ortho-metalation, protecting groups
Solubility optimizationCo-solvents, micellar catalysis
Metabolic pathway analysisIsotopic labeling, LC-MS/MS
Computational toxicity screeningAutoDock Vina, GROMACS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid

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